N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
The compound N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidine derivative with a sulfanyl acetamide side chain. Its structure includes:
- A 4-methylphenyl substituent at position 5 of the thienopyrimidine ring, which enhances lipophilicity and binding affinity .
- A sulfanyl (-S-) linker connecting the acetamide group to the thienopyrimidine core, contributing to structural rigidity and metabolic stability .
- A 2-bromo-4-methylphenyl group on the acetamide nitrogen, introducing halogen-mediated electronic effects and steric bulk .
Below, it is compared to analogs with variations in substituents, core modifications, and bioactivity.
Properties
Molecular Formula |
C22H18BrN3OS2 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H18BrN3OS2/c1-13-3-6-15(7-4-13)16-10-28-21-20(16)22(25-12-24-21)29-11-19(27)26-18-8-5-14(2)9-17(18)23/h3-10,12H,11H2,1-2H3,(H,26,27) |
InChI Key |
LBBILIPXCZZQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the bromination of 4-methylphenyl, followed by the formation of the thieno[2,3-d]pyrimidine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidine Derivatives with Sulfanyl Acetamide Moieties
Compound 10 (N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide)
- Structural Differences : Replaces the sulfanyl (-S-) linker with an oxy (-O-) group and modifies the phenyl substituent (4-oxyphenyl vs. 2-bromo-4-methylphenyl) .
- Key Data: Melting Point: 204–205°C (vs. Molecular Weight: 376.0 g/mol (lower due to absence of bromine).
Compound 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)
- Structural Differences: Substitutes the thienopyrimidine core with a 1,3,4-oxadiazole ring and introduces an indole group .
- Key Data :
Halogen-Substituted Analogs
N-(4-Bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structural Differences: Incorporates a cyclopenta-fused thienopyrimidine core and 4-chlorophenyl group .
- Key Data: Molecular Weight: Not explicitly stated but likely higher due to the cyclopenta ring. Bioactivity: Halogenation (Br, Cl) may enhance DNA intercalation or enzyme binding.
Bioactive Derivatives with Modified Cores
Compound 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)
Comparative Data Table
Key Findings and Implications
Core Modifications: Thieno[2,3-d]pyrimidine derivatives generally exhibit higher thermal stability (e.g., Compound 10’s m.p. = 204–205°C) compared to oxadiazole analogs, likely due to aromatic ring fusion .
Bioactivity Trends : Sulfanyl acetamide derivatives with indole groups (e.g., 8t, 8g) show stronger enzyme inhibition, suggesting that electron-rich heterocycles enhance interaction with catalytic sites .
Synthetic Yields: Thienopyrimidine-based compounds (e.g., Compound 10, 58% yield ) are synthesized less efficiently than oxadiazole derivatives (e.g., 8g, 91% yield ), likely due to ring-strain challenges.
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of bromine and sulfur atoms in its structure enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The thieno[2,3-d]pyrimidine moiety is particularly noted for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins responsible for inflammation.
Inhibition of COX Enzymes
A study highlighted the potential of similar pyrimidine derivatives to inhibit COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values for these compounds were reported, indicating their effectiveness in reducing inflammatory mediators such as prostaglandins. For instance:
| Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. The presence of electron-withdrawing or electron-donating groups can enhance binding affinity to target proteins, thereby increasing the compound's therapeutic potential.
Case Studies
-
Anti-inflammatory Activity : In vivo studies demonstrated that compounds structurally related to this compound exhibited significant anti-inflammatory effects in animal models. For example, compounds were tested in carrageenan-induced paw edema assays, showing comparable efficacy to established NSAIDs like indomethacin.
- ED50 Values :
- Compound A:
- Compound B:
- Indomethacin:
- ED50 Values :
- Biochemical Safety Profile : A safety assessment conducted on similar derivatives indicated moderate safety margins when evaluated for liver enzyme levels (ALT, AST). No significant differences were observed compared to control groups, suggesting that these compounds may have a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
